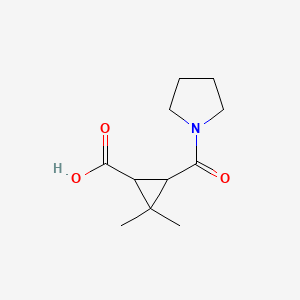

2,2-Dimethyl-3-(pyrrolidin-1-ylcarbonyl)-cyclopropanecarboxylic acid

CAS No.: 1142214-97-8

Cat. No.: VC2297477

Molecular Formula: C11H17NO3

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1142214-97-8 |

|---|---|

| Molecular Formula | C11H17NO3 |

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | 2,2-dimethyl-3-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C11H17NO3/c1-11(2)7(8(11)10(14)15)9(13)12-5-3-4-6-12/h7-8H,3-6H2,1-2H3,(H,14,15) |

| Standard InChI Key | DOGBPEZEHIVQRY-UHFFFAOYSA-N |

| SMILES | CC1(C(C1C(=O)O)C(=O)N2CCCC2)C |

| Canonical SMILES | CC1(C(C1C(=O)O)C(=O)N2CCCC2)C |

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Key Features

2,2-Dimethyl-3-(pyrrolidin-1-ylcarbonyl)-cyclopropanecarboxylic acid possesses a distinctive chemical structure characterized by several key structural elements. The molecule's foundation is a cyclopropane ring, known for its high ring strain and unique reactivity patterns due to the forced 60° bond angles that deviate significantly from the ideal tetrahedral angle of 109.5°. This three-membered carbocyclic structure is substituted at position 2 with two methyl groups, creating a quaternary carbon center that influences the compound's steric properties and reactivity profile. At position 3, the molecule features a pyrrolidin-1-ylcarbonyl group (an amide functionality incorporating a five-membered pyrrolidine ring) as well as a carboxylic acid group, both of which significantly contribute to the compound's chemical behavior and potential biological interactions.

Physical Properties

While specific physical property data for 2,2-Dimethyl-3-(pyrrolidin-1-ylcarbonyl)-cyclopropanecarboxylic acid is limited in the available literature, some properties can be inferred from structurally similar cyclopropanecarboxylic acids. The compound likely exists as a crystalline solid at room temperature, given the presence of both hydrogen bonding donors (carboxylic acid) and acceptors (carbonyl groups) that facilitate crystal lattice formation. The presence of the pyrrolidine ring and dimethyl substituents likely confers some hydrophobic character, while the carboxylic acid group contributes hydrophilicity, suggesting moderate solubility in polar organic solvents such as alcohols, dimethyl sulfoxide, and potentially limited solubility in water depending on pH conditions .

Chemical Reactivity

The chemical reactivity of 2,2-Dimethyl-3-(pyrrolidin-1-ylcarbonyl)-cyclopropanecarboxylic acid is governed by its functional groups and strained ring system. The carboxylic acid moiety represents a key reactive site, capable of participating in esterification, amidation, and salt formation reactions. This functionality makes the compound valuable as a potential building block in organic synthesis. The amide bond linking the pyrrolidine ring is relatively stable under physiological conditions but may undergo hydrolysis under strongly acidic or basic conditions. The cyclopropane ring, inherently strained and energetically unfavorable, can potentially undergo ring-opening reactions with nucleophiles under appropriate conditions, which may be relevant to its biological activity mechanisms .

Synthesis and Preparation Methods

Cyclopropanation Strategies

Cyclopropanation represents a critical step in synthesizing the core structure of the target compound. Several approaches may be employed, including:

-

Simmons-Smith reaction using diiodomethane and zinc-copper couple

-

Addition of carbenes or carbenoids to olefins

-

Michael-initiated ring closure reactions

-

Ylide-mediated cyclopropanation methods similar to those used for related compounds

The synthesis of related cyclopropane derivatives, such as those described in the literature, often involves reaction of nitrogen ylides with appropriate alkenes. For instance, an efficient cyclopropanation method has been developed through reaction of nitrogen ylides derived from t-butyl bromoacetate and DABCO with suitable alkenes . This approach could potentially be adapted for the synthesis of dimethyl-substituted cyclopropane precursors needed for the target compound.

Functional Group Transformations

Following the construction of an appropriately substituted cyclopropane core, subsequent functional group transformations would be required to obtain the target compound. These transformations might include:

-

Esterification of a cyclopropanecarboxylic acid precursor

-

Amidation with pyrrolidine to introduce the pyrrolidin-1-ylcarbonyl group

-

Selective hydrolysis to regenerate the carboxylic acid functionality while preserving the amide bond

-

Protection/deprotection strategies to manage multiple functional groups

The complexity of these transformations would require careful control of reaction conditions to avoid side reactions, particularly those involving the strained cyclopropane ring .

Analytical Characterization Methods

Spectroscopic Analysis

Characterization of 2,2-Dimethyl-3-(pyrrolidin-1-ylcarbonyl)-cyclopropanecarboxylic acid would typically involve multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for structural confirmation, with characteristic signals expected for the cyclopropane ring protons (typically appearing upfield in the ¹H NMR spectrum due to ring strain), methyl groups, pyrrolidine ring protons, and the carboxylic acid proton. ¹³C NMR would further confirm the structure by revealing the characteristic carbon signals of the cyclopropane ring (typically appearing around 10-25 ppm), carbonyl carbons (amide and carboxylic acid, around 170-180 ppm), and the quaternary carbon bearing the dimethyl substituents .

Infrared (IR) spectroscopy would provide additional structural confirmation, with characteristic absorption bands expected for the carboxylic acid (O-H stretch around 3000-2500 cm⁻¹, C=O stretch around 1700-1725 cm⁻¹) and amide functionalities (C=O stretch around 1630-1690 cm⁻¹, N-H stretch if secondary amide is present). Mass spectrometry would establish the molecular weight and provide fragmentation patterns characteristic of the structural features.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be valuable for assessing the purity of synthesized 2,2-Dimethyl-3-(pyrrolidin-1-ylcarbonyl)-cyclopropanecarboxylic acid and monitoring reactions during its synthesis. For chiral variants of the compound, chiral HPLC or Supercritical Fluid Chromatography (SFC) could be employed to separate and quantify enantiomers. The resolution techniques developed for related cyclopropanecarboxylic acids, such as those involving diastereomeric salt formation with chiral amines like (S)-1-(1-naphthyl)ethylamine, might be applicable for resolving racemic mixtures of the target compound if stereochemical purity is required .

Applications in Research and Industry

Pharmaceutical Research Applications

2,2-Dimethyl-3-(pyrrolidin-1-ylcarbonyl)-cyclopropanecarboxylic acid has potential applications in pharmaceutical research as both a building block for more complex molecules and as a lead compound in its own right. The compound could serve as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs that target specific biological pathways . The structural features of the molecule, especially the combination of the cyclopropane ring with amide and carboxylic acid functionalities, make it potentially valuable for exploring structure-activity relationships in drug discovery programs.

Synthetic Organic Chemistry

As a building block in synthetic organic chemistry, 2,2-Dimethyl-3-(pyrrolidin-1-ylcarbonyl)-cyclopropanecarboxylic acid offers opportunities for further functionalization and incorporation into more complex molecular architectures. The presence of the carboxylic acid group provides a handle for various transformations, while the cyclopropane ring can undergo selective ring-opening reactions under appropriate conditions. These characteristics make the compound potentially valuable in the synthesis of natural products, pharmaceuticals, and other fine chemicals requiring precise control of stereochemistry and functionality .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume